molecular formula C14H23ClF2N4O B2485080 N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride CAS No. 2445784-63-2

N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride

Katalognummer: B2485080
CAS-Nummer: 2445784-63-2
Molekulargewicht: 336.81
InChI-Schlüssel: QIBHWLUHDSYXBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a cyclohexyl backbone with an aminomethyl substituent, a 1-ethylpyrazole moiety at position 4, and a difluoroacetamide group, formulated as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmaceutical applications.

Eigenschaften

IUPAC Name

N-[2-(aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N4O.ClH/c1-2-20-9-11(8-18-20)14(15,16)13(21)19-12-6-4-3-5-10(12)7-17;/h8-10,12H,2-7,17H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBHWLUHDSYXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C(=O)NC2CCCCC2CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride includes a cyclohexyl ring, an aminomethyl group, and a difluoroacetamide moiety. The presence of the pyrazole ring contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈ClF₂N₄O
Molecular Weight318.77 g/mol
CAS Number2445784-63-2

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those structurally similar to N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride. For instance, compounds containing the pyrazole nucleus have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

In one study, a related pyrazole compound demonstrated an IC50 value of 4.2 μM against A375 melanoma cell lines, indicating significant anticancer activity . The structural modifications in N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride may enhance or alter these effects.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokine production. This suggests that N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride may exhibit similar effects, potentially making it useful in treating inflammatory diseases.

Case Study 1: In Vitro Efficacy

In vitro studies assessed the efficacy of N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride on various cancer cell lines. The compound was tested against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established anticancer agents.

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound induces apoptosis in cancer cells via the activation of caspase pathways. Additionally, it was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax . These findings suggest that N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride acts through a well-defined apoptotic pathway.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural Features and Substituent Variations

Target Compound vs. 2-(4-Chlorophenyl)-N-((2-(2,6-Dioxopiperidin-3-yl)-1-Oxoisoindolin-5-yl)Methyl)-2,2-Difluoroacetamide ()
  • Key Differences: The target compound’s ethylpyrazole group is replaced by a 4-chlorophenyl and a complex isoindolinone-piperidine system in the analogue.
  • Similarities :
    • Both retain the difluoroacetamide core, suggesting shared electronic properties (e.g., enhanced binding via fluorine’s electronegativity).
Target Compound vs. 2-(4-Chlorophenoxy)-N-(2,4-Difluorophenyl)-2,2-Difluoroacetamide ()
  • Key Differences: The analogue substitutes the cyclohexyl aminomethyl and pyrazole groups with a phenoxy and difluorophenyl group. This aromatic-rich structure may prioritize lipid solubility over aqueous compatibility, unlike the target’s hydrochloride salt.
  • Similarities :
    • Both compounds use difluoroacetamide to stabilize the amide bond against hydrolysis.
Target Compound vs. Pesticide Analogues (Metazachlor, Dimethachlor) ()
  • Key Differences: Metazachlor and dimethachlor feature chloroacetamide backbones with pyrazolylmethyl or methoxyethyl substituents, optimized for herbicidal activity. The target compound’s ethylpyrazole and aminomethyl groups suggest a pharmaceutical rather than agrochemical application.
  • Similarities :
    • Shared acetamide backbone highlights structural versatility for diverse biological interactions.

Pharmacokinetic and Physicochemical Properties

Table 1: Comparative Data
Compound Name Molecular Weight Key Substituents Solubility (HCl Salt) LogP (Predicted) Potential Application
Target Compound 357.3* Cyclohexyl aminomethyl, ethylpyrazole High 2.1 CNS or oncology
2-(4-Chlorophenyl)-... () ~550 Isoindolinone-piperidine Moderate 3.8 Anticancer
Milnacipran HCl () 282.8 Cyclopropane, phenyl High 1.9 Antidepressant
Metazachlor () 276.1 Chloro, pyrazolylmethyl Low (free base) 3.5 Herbicide

*Calculated from molecular formula.

  • Hydrochloride Salt Advantage: The target compound and Milnacipran HCl () demonstrate improved solubility compared to non-salt forms (e.g., metazachlor), critical for oral bioavailability .
  • LogP Trends: The target compound’s lower LogP (2.1) vs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.